2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-(1-methylpyrrolidin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-11-5-3-10(12-8)14-9-4-6-13(2)7-9/h3,5,9H,4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFQCAZBHHDBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine can be achieved through various synthetic routes. One common method involves the α-methylation of pyridines using a continuous flow setup, which provides a greener and more efficient approach compared to conventional batch reaction protocols . The reaction conditions typically involve the use of specific catalysts and reagents to achieve high selectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding pyrimidine oxides, while reduction reactions may produce reduced pyrimidine derivatives.
Scientific Research Applications
2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of Pyrimidine Derivatives
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Notable Substituents |
|---|---|---|---|---|
| 2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine | 223.28 | 0.98 | ~10 (in water) | Methylpyrrolidinyloxy, methyl |
| 4-Methoxypyrimidine | 110.11 | 0.32 | ~50 | Methoxy |
| 4-Aminopyrimidine | 95.10 | -0.56 | ~100 | Amino |
| 4-(Morpholin-4-yl)pyrimidine | 165.21 | 0.75 | ~15 | Morpholine |
Key Observations :
- Solubility is lower than 4-aminopyrimidine due to reduced hydrogen-bonding capacity but comparable to morpholine-substituted analogs.
Pharmacological Potential
While direct data for the target compound are scarce, comparisons with analogs provide insights:
- 4-Methoxypyrimidine : Often used as a building block in antiviral agents but lacks the basic nitrogen required for ionic interactions in enzyme active sites.
- 4-(Morpholin-4-yl)pyrimidine : Common in kinase inhibitors (e.g., PI3K inhibitors), where the morpholine oxygen participates in hydrogen bonding. The methylpyrrolidinyl group in the target compound may offer improved metabolic stability due to steric shielding of the nitrogen.
- 4-Aminopyrimidine: Found in antifolates (e.g., methotrexate analogs), but the amino group’s high polarity limits bioavailability.
Biological Activity
2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine, also known as 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine, is a heterocyclic organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a pyrimidine ring with a methyl group at the 4-position and an ether linkage to a 1-methylpyrrolidine moiety at the 2-position. Its unique structural characteristics enable it to interact with various biological targets, making it a subject of interest in drug development.
The biological activity of 2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine primarily involves its role as an enzyme inhibitor . Its structure allows it to fit into the active sites of enzymes, modulating their activity. This compound has been shown to exhibit a range of pharmacological effects, including:
- Antioxidant properties
- Antibacterial activity
- Antiviral effects
- Antifungal properties
- Anti-inflammatory effects .
Enzyme Inhibition
Studies indicate that derivatives of pyrimidine can serve as effective enzyme inhibitors. The binding affinity of 2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine to specific enzymes or receptors is crucial for understanding its therapeutic potential. For instance, its interaction with phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) has been explored due to their roles in regulating cell signaling pathways related to diseases such as cancer and neurodegeneration .
Case Studies
- Inhibition of PI5P4Kγ : A study identified several thienylpyrimidines as selective inhibitors of PI5P4Kγ, showcasing the potential of pyrimidine derivatives in targeting specific kinases involved in disease pathways .
- Pharmacokinetics : Research on similar compounds has demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and CNS penetration, which are critical for developing effective therapeutic agents .
Synthesis and Structural Variations
The synthesis of 2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine typically involves the reaction between 4-methylpyrimidine and 1-methyl-3-hydroxypyrrolidine under basic conditions using potassium carbonate as a catalyst. The reaction is performed in dimethylformamide at elevated temperatures, optimized for yield and purity .
Structural Variants
The following table summarizes some structural variants of pyrimidine derivatives that have been studied for their biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methyl-2-[(1-methylpyrrolidin-2-yl)oxy]pyrimidine | Similar pyrimidine structure with different substituent | Variations in biological activity due to substitution |
| 4-Methyl-2-[(1-methylpyrrolidin-4-yl)oxy]pyrimidine | Similar core but different pyrrolidine substitution | Potentially different binding affinities |
| 4-Methyl-2-[(1-ethylpyrrolidin-3-yl)oxy]pyrimidine | Ethyl instead of methyl substitution on pyrrolidine | May exhibit distinct pharmacological profiles |
Q & A
Q. Discrepancies in reported bioactivity: Are they due to impurities or assay conditions?
- Analysis : Compare LC-MS purity (>95% vs. <90%) across studies. Check for common impurities (e.g., dealkylated byproducts via HRMS).
- Resolution : Standardize assay protocols (e.g., ATP concentration in kinase assays) and use orthogonal cell lines (HEK293 vs. HeLa) to validate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
